1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-5-2-3-6-11(10)14-16-13(21-17-14)9-18-8-4-7-12(18)15(19)20/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWINOKUMCROGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole core is typically synthesized through cyclization of an amidoxime intermediate with an activated carboxylic acid derivative or ester. A common procedure involves:
- Starting from a substituted benzonitrile (e.g., 2-methylbenzonitrile), conversion to the corresponding amidoxime by reaction with hydroxylamine.
- Cyclization of the amidoxime with an ester or acid chloride derivative of pyrrole-2-carboxylic acid or its protected form under dehydrating conditions.
For example, in related systems, cyclization is achieved by heating the amidoxime with ethyl esters in the presence of dehydrating agents or under reflux in acetic acid, leading to the formation of the oxadiazole ring fused with the aromatic substituent.
Attachment of the Oxadiazole to the Pyrrole-2-Carboxylic Acid
The linkage between the oxadiazole ring and the pyrrole-2-carboxylic acid is often introduced via a methylene bridge. This can be achieved by:
- Alkylation of the pyrrole nitrogen or the carboxylic acid derivative with a halomethyl-substituted oxadiazole intermediate.
- Alternatively, a Mannich-type reaction or reductive amination using formaldehyde and the pyrrole derivative with an appropriate oxadiazole precursor.
The methylene linkage is formed by reacting the oxadiazole intermediate bearing a suitable leaving group (e.g., bromomethyl) with the pyrrole-2-carboxylic acid or its salt under basic conditions.
Representative Reaction Conditions
- Cyclization: Heating amidoxime with ester derivatives in acetic acid or ethanol under reflux for 6–10 hours.
- Alkylation: Reaction of oxadiazole halide with pyrrole carboxylate salts in polar aprotic solvents such as DMF at room temperature or slightly elevated temperatures.
- Purification: Precipitation by addition of water or ice, filtration, washing, and recrystallization from ethanol or ethanol/DMF mixtures.
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoxime formation | 2-Methylbenzonitrile + Hydroxylamine | Room temp, aqueous medium | >80 | Formation of amidoxime intermediate |
| 2 | Cyclization to oxadiazole | Amidoxime + Pyrrole-2-carboxylic acid ester | Reflux in acetic acid, 6-10 h | 70–80 | Formation of 1,2,4-oxadiazole ring |
| 3 | Alkylation (methylene linkage) | Oxadiazole halide + Pyrrole-2-carboxylate salt | DMF, room temp or mild heating | 60–75 | Formation of methylene bridge |
| 4 | Purification | Recrystallization from ethanol/DMF | Ambient temperature | — | Ensures compound purity |
Research Findings and Analytical Data
- Spectroscopic Characterization: IR spectra typically show characteristic carbonyl (C=O) stretching bands around 1700–1730 cm⁻¹ and C=N stretching bands near 1600–1650 cm⁻¹, confirming oxadiazole and pyrrole functionalities.
- NMR Spectra: ^1H NMR exhibits signals corresponding to aromatic protons of the 2-methylphenyl group, methylene protons linking the oxadiazole and pyrrole, and the pyrrole ring protons, consistent with the proposed structure.
- Yields: Overall yields for the multi-step synthesis range from 60% to 80%, depending on reaction conditions and purification methods.
Comparative Notes on Preparation Routes
| Aspect | Amidoxime Cyclization Route | Alternative Hydrazide Route |
|---|---|---|
| Starting Materials | Nitrile + Hydroxylamine | Hydrazide + Carboxylic acid derivatives |
| Reaction Conditions | Reflux in acetic acid or ethanol | Heating with dehydrating agents |
| Advantages | Straightforward, good yields | Potentially milder conditions |
| Limitations | Requires preparation of amidoxime intermediate | Hydrazide availability and stability |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring in the oxadiazole moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrrole structures exhibit significant antimicrobial properties. Studies have demonstrated that 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Further investigation into its efficacy against specific cancer types is ongoing .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Pesticide Development
The unique structural features of this compound make it suitable for developing novel pesticides. Its efficacy against plant pathogens has been evaluated, with promising results indicating potential use as a fungicide or herbicide .
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Studies have indicated that it may enhance plant growth and yield by modulating hormonal pathways within plants .
Material Science Applications
Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. Its unique chemical structure allows for the development of advanced materials with tailored properties for specific applications .
Nanotechnology
In nanotechnology, this compound can be utilized as a building block for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metals makes it useful in creating nanomaterials for electronic and catalytic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Study B | Anticancer | Induced apoptosis in breast cancer cells through caspase activation. |
| Study C | Agricultural | Showed effective control of Fusarium species in crops when applied as a foliar spray. |
| Study D | Material Science | Enhanced tensile strength in polymer composites by 25% when integrated into the matrix. |
Mechanism of Action
The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Antioxidant Pyrrolidinone-Oxadiazole Derivatives ()
Compounds such as 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibit antioxidant activity 1.5× higher than ascorbic acid. Key differences from the target compound include:
- Core Structure: Pyrrolidinone (saturated 5-membered ring with a ketone) vs. pyrrole (aromatic ring with a carboxylic acid).
- Substituents : Chloro and hydroxyl groups on the benzene ring vs. 2-methylphenyl on the oxadiazole.
- Activity: The pyrrolidinone derivatives show potent radical scavenging, likely due to electron-donating hydroxyl groups enhancing redox activity. The target compound’s pyrrole-carboxylic acid group may favor different mechanisms, such as metal chelation .
Antituberculosis Oxadiazole-Piperidine Derivatives ()
Compounds like 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide are anti-tuberculosis candidates. Comparisons include:
- Core Structure : Piperidine (saturated 6-membered ring) vs. pyrrole (aromatic 5-membered ring).
- Substituents : Fluorophenyl on oxadiazole vs. 2-methylphenyl; both feature methyl groups on aromatic rings.
- Activity : The piperidine’s conformational flexibility may enhance target binding in Mycobacterium tuberculosis. The target compound’s rigid pyrrole ring could limit binding to certain enzymes but improve selectivity .
Pyrrole-2-Carboxylic Acid Derivatives ()
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid shares the pyrrole-2-carboxylic acid core but differs in substituents:
- Substituent Position : 4-(Trifluoromethyl)phenyl directly on the pyrrole vs. oxadiazole-linked 2-methylphenyl.
- Properties : The trifluoromethyl group increases electron-withdrawing effects and metabolic stability. The target compound’s oxadiazole-methyl linker may reduce steric hindrance, improving solubility .
Biological Activity
The compound 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid is a novel derivative that combines the biological activity of pyrrole and oxadiazole moieties. These structural elements are known for their diverse pharmacological properties, including antibacterial, antifungal, and antituberculosis activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrole ring connected to an oxadiazole group, which is critical for its biological activity.
Biological Activity Overview
- Antimicrobial Activity : Compounds containing the oxadiazole scaffold have been shown to possess significant antimicrobial properties. Research indicates that derivatives with oxadiazole rings exhibit activity against various bacterial strains, including drug-resistant tuberculosis (TB) pathogens. For instance, studies have reported that certain pyrrole derivatives demonstrate Minimum Inhibitory Concentration (MIC) values lower than 0.016 μg/mL against Mycobacterium tuberculosis .
- Antitubercular Activity : The compound's structural similarity to known antituberculosis agents suggests potential efficacy against TB. A structure-activity relationship (SAR) study highlighted that modifications to the pyrrole and oxadiazole components could enhance anti-TB activity significantly . For example, specific substitutions on the pyrrole ring have been shown to improve potency while maintaining low cytotoxicity .
- Cytotoxicity : While evaluating the safety profile, it was found that many derivatives exhibit low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic window for further development .
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure | MIC (μg/mL) | IC50 (μg/mL) | Target Pathogen |
|---|---|---|---|---|
| Compound 32 | Pyrrole-2-carboxamide | <0.016 | >64 | M. tuberculosis |
| Compound 5 | Oxadiazole derivative | <0.016 | >64 | M. smegmatis |
| Compound 14 | Fluorophenyl derivative | <0.016 | >64 | M. tuberculosis |
Detailed Research Findings
A study focusing on the design and synthesis of pyrrole-based compounds demonstrated that specific modifications significantly enhance their activity against M. tuberculosis. The introduction of electron-withdrawing groups on the phenyl ring improved binding affinity to the target enzyme MmpL3, essential for mycolic acid biosynthesis in TB pathogens .
Moreover, studies have shown that compounds derived from oxadiazoles interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The presence of a carboxylic acid group in the compound enhances solubility and bioavailability, which is crucial for effective therapeutic action.
Q & A
Q. What are the established synthetic routes for preparing 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of precursors like amidoximes with activated carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or EDCI).
- Step 2 : Introduction of the 2-methylphenyl group via Suzuki coupling or nucleophilic aromatic substitution, depending on precursor reactivity .
- Step 3 : Alkylation of the pyrrole ring at position 1 using the oxadiazole-methyl intermediate, followed by functionalization with a carboxylic acid group at position 2 via hydrolysis or oxidation .
Key Considerations : Optimize reaction conditions (e.g., solvent, catalyst) to minimize side products. For example, Pd(PPh₃)₄ is effective for coupling reactions in deoxygenated DMF .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing pyrrole C-2 vs. C-3 substitution).
- Infrared Spectroscopy (IR) : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and intramolecular interactions, as demonstrated in related pyrazole-carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. For example, the oxadiazole ring’s electron-deficient nature may favor nucleophilic substitution .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity. Use software like AutoDock Vina with crystal structures of target proteins .
- Collision Cross-Section (CCS) Predictions : Ion mobility spectrometry (IMS) simulations assess conformational stability, critical for mass spectrometry-based studies .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Assay Optimization : Control variables such as solvent (DMSO concentration), pH, and cell line specificity. For example, solubility issues in aqueous buffers may artifactually reduce activity .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylphenyl with electron-withdrawing groups) to isolate key pharmacophores .
Q. What strategies improve the yield of the oxadiazole ring formation during synthesis?
- Precursor Activation : Use carbodiimides (e.g., EDCI) to activate carboxylic acids for amidoxime cyclization.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to separate oxadiazole intermediates from unreacted starting materials .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
